molecular formula C29H31FN4O4S B11438998 6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide

6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide

Cat. No.: B11438998
M. Wt: 550.6 g/mol
InChI Key: DVLLZLBXWCIHBC-UHFFFAOYSA-N
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Description

6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a thienopyrimidine core, a fluorobenzyl group, and a hexanamide chain, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide involves multiple steps:

    Formation of the Thienopyrimidine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3,4-Dimethylphenyl Group: This can be achieved through a coupling reaction using suitable reagents and catalysts.

    Attachment of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions.

    Formation of the Hexanamide Chain: This involves the reaction of the intermediate with hexanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study cellular pathways and mechanisms.

    Pharmaceuticals: It may be developed into therapeutic agents for treating various diseases.

    Industrial Applications: The compound’s unique structure may make it useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)hexanamide
  • 6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-bromobenzyl)hexanamide

Uniqueness

The presence of the fluorobenzyl group in 6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorobenzyl)hexanamide imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C29H31FN4O4S

Molecular Weight

550.6 g/mol

IUPAC Name

6-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]hexanamide

InChI

InChI=1S/C29H31FN4O4S/c1-19-7-12-23(16-20(19)2)32-26(36)18-34-24-13-15-39-27(24)28(37)33(29(34)38)14-5-3-4-6-25(35)31-17-21-8-10-22(30)11-9-21/h7-13,15-16H,3-6,14,17-18H2,1-2H3,(H,31,35)(H,32,36)

InChI Key

DVLLZLBXWCIHBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=C(C=C4)F)SC=C3)C

Origin of Product

United States

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